N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine
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Overview
Description
N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine is a complex organic compound with a unique structure that includes an imidazo[4,5-d]pyridazin-4-amine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the use of diazonium salts and subsequent displacement with nucleophiles under copper(I) catalysis . Another approach includes the selective N-monomethylation of amines using paraformaldehyde and hydrogen in the presence of a CuAlOx catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly N-acylation reactions to form amides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acylating agents such as acyl chlorides or anhydrides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in immune modulation and cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-methyl-: A simpler amide compound with different biological activities.
7-methylpyrimido[4,5-d]pyrimidin-4-amine: Another compound with a similar core structure but different functional groups and applications.
Uniqueness
N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
1009341-51-8 |
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Molecular Formula |
C15H21N5O5 |
Molecular Weight |
351.36 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[4-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]imidazo[4,5-d]pyridazin-1-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O5/c1-8(5-21)2-3-16-14-11-9(4-18-19-14)20(7-17-11)15-13(24)12(23)10(6-22)25-15/h2,4,7,10,12-13,15,21-24H,3,5-6H2,1H3,(H,16,19)/b8-2+/t10-,12?,13+,15-/m1/s1 |
InChI Key |
HTHPRLCFWPOOIP-BBTRJMPKSA-N |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=CN=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)/CO |
Canonical SMILES |
CC(=CCNC1=C2C(=CN=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Origin of Product |
United States |
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